molecular formula C18H17N3O2 B7753999 2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one

2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7753999
M. Wt: 307.3 g/mol
InChI Key: KZFGNYWLTQGZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method is the condensation of 2-methoxybenzaldehyde with guanidine to form 2-[(2-methoxyphenyl)methylamino]-pyrimidine. This intermediate is then subjected to further reactions to introduce the phenyl group and form the final pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)amino]methyl-6-phenyl-1H-pyrimidin-4-one
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-(anilinomethyl)phenol

Uniqueness

2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-16-10-6-5-9-14(16)12-19-18-20-15(11-17(22)21-18)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFGNYWLTQGZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.